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molecular formula C11H13FO3 B8380004 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid CAS No. 193673-85-7

2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid

Cat. No. B8380004
M. Wt: 212.22 g/mol
InChI Key: JGNBZVZXKCHAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910606

Procedure details

24.3 g (1.00 mol) of magnesium shavings were suspended in 50 ml of tetrahydrofuran under argon and while stirring in a 1.5 l four-necked sulphonation flask fitted with a reflux condenser, mechanical stirrer, 500 ml dropping funnel, thermometer and a device for inert gasification. After the dropwise addition of 0.5 ml of 1,2-dibromoethane, a solution of 86.4 g (1.10 mol) of isopropyl chloride in 225 ml of tetrahydrofuran was added dropwise within 90 minutes, with the reaction temperature being held at about 30°. The resulting dark grey suspension was stirred at RT for a further 18 hours. Then, a solution of 73.0 g (0.473 mol) of p-fluorophenylacetic acid in 150 ml of tetrahydrofuran was added dropwise to the mixture within 90 minutes while maintaining the temperature at about 25° and thereafter the suspension was heated to 35-40° and stirred at this temperature for a further 1 hour. After cooling 30.0 g (0.516 mol) of acetone were added dropwise at about 25° within 30 minutes and subsequently the mixture was stirred at 35-40° for a further 1 hour. The reaction mixture was treated with 350 ml of 14.2% sulphuric acid while cooling with an ice bath at <30°. The aqueous phase was separated, extracted with 200 ml of tetrahydrofuran and the organic phases were combined and evaporated at 50° on a rotary evaporator. 110 g of crude 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid were obtained as a dark viscous oil.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
86.4 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
73 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].BrCCBr.C(Cl)(C)C.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.[CH3:21][C:22]([CH3:24])=[O:23].S(=O)(=O)(O)O>O1CCCC1>[F:10][C:11]1[CH:12]=[CH:13][C:14]([CH:17]([C:22]([OH:23])([CH3:24])[CH3:21])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
86.4 g
Type
reactant
Smiles
C(C)(C)Cl
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
73 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring in a 1.5 l four-necked sulphonation flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, mechanical stirrer
CUSTOM
Type
CUSTOM
Details
being held at about 30°
STIRRING
Type
STIRRING
Details
The resulting dark grey suspension was stirred at RT for a further 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 25°
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to 35-40°
STIRRING
Type
STIRRING
Details
stirred at this temperature for a further 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
were added dropwise at about 25° within 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
subsequently the mixture was stirred at 35-40° for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath at <30°
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
evaporated at 50° on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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